![molecular formula C6H11N3O2 B582130 4-Azidobutyl acetate CAS No. 172468-38-1](/img/structure/B582130.png)
4-Azidobutyl acetate
Overview
Description
4-Azidobutyl acetate, also known as 4-Azidobutanol 1-Acetate, is a chemical compound used in the preparation of Acyclovir and HBG analogs . It has a molecular weight of 157.17 and a molecular formula of C6H11N3O2 . The IUPAC name for this compound is 4-azidobutyl acetate .
Molecular Structure Analysis
The molecular structure of 4-Azidobutyl acetate consists of a butyl chain with an azide group (N3) attached at the fourth carbon and an acetate group attached to the terminal carbon . The exact structure can be represented by the SMILES notation: CC(=O)OCCCCN=[N+]=[N-] .
Physical And Chemical Properties Analysis
4-Azidobutyl acetate is a colorless oil . It is soluble in acetone, chloroform, dichloromethane, and toluene . The compound has a computed XLogP3 value of 1.7, indicating its lipophilicity .
Scientific Research Applications
Synthesis of Heterocycles
Organic azides, including 4-azidobutyl acetate, play a crucial role in synthesizing various heterocycles. These include:
- Other heterocycles like oxazoles, thiazoles, oxazines, and pyrimidines can also be prepared using azides .
Synthetic Tools for Heterocycles
Several synthetic methods utilize organic azides:
Enantioselective C-H Amination
Researchers have optimized ruthenium catalysts for enantioselective intramolecular C-H amination of aliphatic azides. For example, 4-azidobutylbenzene can be transformed into chiral pyrrolidine with outstanding enantioselectivity .
Future Directions
properties
IUPAC Name |
4-azidobutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSQBYXMAZRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutanol 1-Acetate |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the role of 4-azidobutyl acetate in the synthesis of acyclovir analogs?
A1: 4-Azidobutyl acetate serves as a reagent in a [3+2] cycloaddition reaction with a 2-O-propargyl derivative of nicotinonitrile []. This reaction results in the formation of a 1,2,3-triazole ring, which is a key structural feature in the final acyclovir analogs. Essentially, 4-azidobutyl acetate acts as a building block to introduce the desired triazole moiety into the target molecules.
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